3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxyethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with malononitrile under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group and exhibit similar reactivity.
(S)-Metoprolol: Contains a methoxyethyl group and is used as a β-blocker in medicine.
Uniqueness
3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its combination of a pyrrole ring with a nitrile group and a methoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-11(12(15)4-5-13)10(2)14(9)6-7-16-3/h8H,4,6-7H2,1-3H3 |
InChI Key |
VCVIYEBBYDRMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CC#N |
Origin of Product |
United States |
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